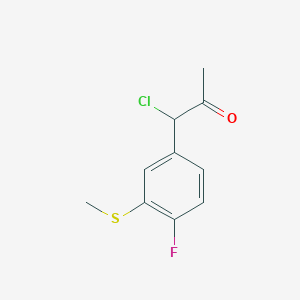
1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFOS. This compound is characterized by the presence of a chloro group, a fluoro group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one typically involves the reaction of 4-fluoro-3-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be used to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(4-fluorophenyl)propan-2-one: Lacks the methylthio group.
1-Chloro-1-(3-methylthio)phenyl)propan-2-one: Lacks the fluoro group.
1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)ethanone: Has an ethanone moiety instead of propan-2-one.
Uniqueness
1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one is unique due to the presence of both fluoro and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one is an organic compound that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. With a molecular formula of C10H10ClFOS and a molecular weight of 232.70 g/mol, this compound features a unique combination of functional groups that enhance its reactivity and potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The structure of this compound includes:
- A chloro group (Cl)
- A fluoro group (F)
- A methylthio group (S-CH3)
- A propan-2-one moiety (C=O)
This configuration allows for diverse interactions with biological targets, potentially influencing enzyme activity or receptor binding.
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C10H10ClFOS | Contains chloro, fluoro, and methylthio groups |
| 1-Chloro-1-(4-iodo-3-(methylthio)phenyl)propan-2-one | C10H10ClIOS | Iodo group instead of fluoro |
| 1-Chloro-1-(4-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one | C11H11ClF2O2S | Difluoromethoxy group |
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit significant antimicrobial activity. The presence of halogen substituents (chlorine and fluorine) is known to enhance the reactivity of compounds towards biological targets, potentially leading to the inhibition of specific enzymes or disruption of cellular processes.
Anticancer Potential
Research suggests that this compound may also possess anticancer properties. The unique structural features allow it to interact with nucleophilic sites in biological molecules, which is crucial for enzyme inhibition or modulation of biochemical pathways. Studies are ongoing to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function.
- Receptor Interaction : It may modulate receptor activity, influencing cellular signaling pathways.
- Disruption of Cellular Processes : The compound could interfere with vital cellular functions, leading to cell death in pathogens or cancer cells.
Research Findings
Recent studies have focused on the interaction of halogenated compounds with biological systems. The presence of halogens can increase lipophilicity, enhancing membrane permeability and bioavailability, which are critical factors in drug design .
Properties
Molecular Formula |
C10H10ClFOS |
|---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
1-chloro-1-(4-fluoro-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClFOS/c1-6(13)10(11)7-3-4-8(12)9(5-7)14-2/h3-5,10H,1-2H3 |
InChI Key |
LNPOQJZLCDLKLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)F)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















